molecular formula C8H7F2NO2 B15222947 (R)-2-Amino-2-(2,4-difluorophenyl)acetic acid

(R)-2-Amino-2-(2,4-difluorophenyl)acetic acid

Cat. No.: B15222947
M. Wt: 187.14 g/mol
InChI Key: COIWYFIMAXMSKX-SSDOTTSWSA-N
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Description

®-2-Amino-2-(2,4-difluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,4-difluorophenyl)acetic acid may involve large-scale oxidation and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-Amino-2-(2,4-difluorophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,4-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2,4-difluorophenyl)acetic acid is unique due to its chiral nature and the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-difluorophenyl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

COIWYFIMAXMSKX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N

Origin of Product

United States

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